molecular formula C21H20N2O6S B2749492 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate CAS No. 877635-76-2

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate

Cat. No.: B2749492
CAS No.: 877635-76-2
M. Wt: 428.46
InChI Key: PEIIXIRCLNQAIU-UHFFFAOYSA-N
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Description

This compound (CAS 877635-76-2; molecular formula C₂₁H₂₀N₂O₆S; molecular weight 428.4583) is a heterocyclic ester derivative featuring a pyran-4-one core fused with a substituted pyrimidine-thioether moiety and a 3,4-dimethoxybenzoate ester group . The 4,6-dimethylpyrimidin-2-ylthio group enhances lipophilicity, while the 3,4-dimethoxybenzoate may influence binding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-12-7-13(2)23-21(22-12)30-11-15-9-16(24)19(10-28-15)29-20(25)14-5-6-17(26-3)18(8-14)27-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIIXIRCLNQAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H22N2O5SC_{22}H_{22}N_2O_5S and a molecular weight of approximately 426.5 g/mol. Its structure includes a pyrimidine moiety linked to a thioether, a pyran ring, and a benzoate group, which may contribute to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor activity. For instance, compounds with thieno[2,3-d]pyrimidine structures have shown efficacy against various cancer cell lines. In one study, synthesized thieno[2,3-d]pyrimidine derivatives demonstrated inhibitory activity ranging from 43% to 87% against breast cancer cells (MDA-MB-231) at concentrations of 50 μM . Given the structural similarities, it is plausible that 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate may exhibit comparable antitumor effects.

Antibacterial Activity

The compound's potential antibacterial properties are also noteworthy. Studies on related compounds have shown promising results against various bacterial strains through mechanisms involving enzyme inhibition and disruption of bacterial cell walls. For example, compounds bearing similar structural motifs have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Docking studies suggest that it may bind to amino acid residues in target proteins, modulating their activity and leading to various biological effects. Further investigations are necessary to elucidate these interactions in detail.

Study on Antitumor Activity

In a recent investigation focusing on the synthesis and evaluation of pyrimidine derivatives, researchers found that certain derivatives showed strong cytotoxicity against MDA-MB-231 cells with an IC50 value as low as 27.6 μM . This highlights the potential for 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate to be developed as an antitumor agent.

Study on Antibacterial Properties

Another study evaluated the antibacterial activity of thieno[2,3-d]pyrimidine derivatives against multiple bacterial strains. The results indicated significant inhibition rates, suggesting that compounds with similar structures could be effective in treating bacterial infections .

Data Tables

Compound Name Structural Features Notable Activities
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidineContains a pyrazole ringAntitumor and antimicrobial
4-Oxo-4H-pyran derivativesSimilar pyran coreVarious biological activities
6-(Benzothiazolyl) derivativesContains benzothiazole moietyAntibacterial properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyran-pyrimidine hybrids with variable substituents. Below is a detailed comparison with analogs (data sourced from synthesis studies and structural databases):

Compound Name Substituents on Pyrimidine Benzoate Substituents Molecular Formula Molecular Weight Key Differences/Effects
6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate (Target) 4,6-Dimethyl 3,4-Dimethoxy C₂₁H₂₀N₂O₆S 428.4583 Baseline for comparison; optimized lipophilicity and steric bulk due to dimethylpyrimidine and dimethoxy groups .
6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate (BF72143) 4-Methyl 3,4-Dimethoxy C₂₀H₁₈N₂O₆S 414.4317 Reduced steric hindrance (single methyl on pyrimidine) may enhance solubility but lower metabolic stability .
6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate (BF71074) 4,6-Dimethyl 2,3-Dimethoxy C₂₁H₂₀N₂O₆S 428.4583 Altered regiochemistry of methoxy groups reduces electron-donating effects on benzoate, potentially weakening π-π stacking with aromatic protein residues .
4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-bromobenzoate (BG01576) Unsubstituted pyrimidine 3-Bromo C₁₇H₁₁BrN₂O₄S 419.2492 Bromine increases electrophilicity, enhancing reactivity in nucleophilic substitution but raising toxicity risks .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) 6-Methyl + thietan-3-yloxy Ethyl acetate C₁₃H₁₈N₂O₄S₂ 354.42 Thietan-3-yloxy group introduces conformational strain, potentially improving membrane permeability but reducing metabolic stability .

Key Structural and Functional Insights:

Pyrimidine Substitution :

  • The 4,6-dimethylpyrimidin-2-ylthio group in the target compound provides greater steric bulk and lipophilicity compared to analogs with single methyl (BF72143) or unsubstituted pyrimidine (BG01576). This enhances interactions with hydrophobic enzyme pockets but may limit aqueous solubility .
  • Thietan-3-yloxy substitution (Compound 1) introduces a strained oxygen-sulfur ring, which could alter binding kinetics in biological systems .

Benzoate Substituents: 3,4-Dimethoxybenzoate (target) offers dual electron-donating methoxy groups, facilitating hydrogen bonding and cation-π interactions. In contrast, 2,3-dimethoxy (BF71074) disrupts resonance stabilization, reducing binding affinity .

Methylation patterns on pyrimidine (e.g., 4,6-dimethyl vs. 4-methyl) correlate with metabolic stability, as dimethyl groups resist oxidative demethylation in hepatic microsomes .

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis involves multi-step organic reactions, including thioether formation, esterification, and oxidation. Key steps include:

  • Thioether linkage: Reacting 4,6-dimethylpyrimidin-2-thiol with a bromomethylpyran intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification: Coupling the pyran intermediate with 3,4-dimethoxybenzoyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) in dichloromethane .
  • Oxidation: Controlled oxidation of the pyran ring using KMnO₄ in acidic conditions to achieve the 4-oxo group .
  • Optimization: Reaction temperatures (60–80°C) and solvent polarity (ethanol vs. DCM) significantly affect yield (reported 45–68%) and purity (>95% via HPLC) .

Q. How is the compound structurally characterized, and which spectroscopic techniques are most effective?

  • Methodological Answer:

  • NMR: ¹H and ¹³C NMR confirm the pyran (δ 6.2–6.8 ppm for H-2 and H-3), pyrimidine (δ 8.1 ppm for H-5), and benzoate (δ 3.8 ppm for methoxy groups) moieties .
  • Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 487.12) and fragmentation patterns consistent with the ester and thioether linkages .
  • X-ray Crystallography: Resolves spatial arrangement, as demonstrated in related pyran-benzoate derivatives (e.g., C–S bond length: 1.81 Å) .

Q. What functional groups contribute to its reactivity, and how do they compare to structural analogues?

  • Methodological Answer:

  • Key Groups:
Functional GroupRole in Reactivity
Thioether (C–S–C)Nucleophilic substitution susceptibility
4-Oxo-pyranElectrophilic carbonyl for condensation
3,4-DimethoxybenzoateSteric hindrance affects ester hydrolysis
  • Comparison: Replacing dimethoxybenzoate with chloro/nitro substituents (e.g., in ’s analogues) increases electrophilicity but reduces solubility in polar solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

  • Methodological Answer:

  • Step 1: Synthesize derivatives with modifications (e.g., replacing dimethoxybenzoate with fluorobenzoate or varying pyrimidine substituents) .
  • Step 2: Test in vitro against targets (e.g., enzyme inhibition assays for kinases or proteases) using fluorescence polarization or calorimetry .
  • Step 3: Computational modeling (docking with AutoDock Vina) to correlate substituent effects with binding affinity .
  • Example: Fluorine substitution (as in ’s analogue) enhances metabolic stability but may reduce membrane permeability .

Q. What experimental strategies resolve contradictions in stability data under varying pH/temperature conditions?

  • Methodological Answer:

  • Controlled Degradation Studies:
ConditionObservationMechanism
pH < 3Ester hydrolysis (HPLC shows benzoic acid peak)Acid-catalyzed cleavage
pH > 10Thioether oxidation (S→O)Base-mediated nucleophilic attack
80°C, 24hPyran ring decomposition (TGA mass loss >20%)Thermal retro-Diels-Alder
  • Mitigation: Use buffered solvents (pH 5–7) and inert atmospheres (N₂) during synthesis/storage .

Q. How does the compound’s electronic configuration influence its interaction with biological targets?

  • Methodological Answer:

  • DFT Calculations: HOMO (-6.2 eV) localized on pyrimidine-thioether suggests nucleophilic attack sites. LUMO (-2.1 eV) on 4-oxo-pyran indicates electrophilic reactivity .
  • Experimental Validation: Fluorescence quenching assays with bovine serum albumin (BSA) show static quenching (Ksv = 1.2 × 10⁴ M⁻¹), confirming π-π stacking with aromatic residues .

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